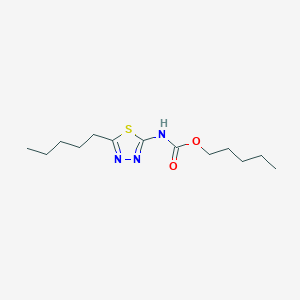
N'',N'''-dibenzylidenecarbonohydrazide
Overview
Description
N'',N'''-dibenzylidenecarbonohydrazide, commonly known as DBCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBCH is a hydrazone derivative that has been synthesized and studied for its biological properties.
Mechanism of Action
The mechanism of action of DBCH is not fully understood. However, studies have suggested that DBCH may act by inhibiting various enzymes and proteins in cells. For example, DBCH has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DBCH has also been shown to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects
Studies have shown that DBCH has various biochemical and physiological effects. For example, DBCH has been shown to inhibit the growth of cancer cells in vitro and in vivo. DBCH has also been shown to reduce inflammation in animal models of inflammation. Additionally, DBCH has been shown to improve glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
DBCH has several advantages for lab experiments. For example, DBCH is relatively easy to synthesize and purify. Additionally, DBCH is stable under normal laboratory conditions. However, DBCH also has some limitations. For example, DBCH is insoluble in water, which can make it difficult to use in aqueous-based experiments. Additionally, DBCH can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for DBCH research. One potential direction is to investigate the use of DBCH as a plant growth regulator and pesticide. Another potential direction is to investigate the use of DBCH as a precursor for the synthesis of metal complexes and polymers. Additionally, further studies are needed to fully understand the mechanism of action of DBCH and its potential applications in medicine.
Scientific Research Applications
DBCH has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DBCH has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, DBCH has shown potential as a plant growth regulator and pesticide. In material science, DBCH has been used as a precursor for the synthesis of metal complexes and polymers.
properties
IUPAC Name |
1,3-bis[(E)-benzylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15(18-16-11-13-7-3-1-4-8-13)19-17-12-14-9-5-2-6-10-14/h1-12H,(H2,18,19,20)/b16-11+,17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOMJAPPVCBXBJ-MAEUFBSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)NN=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)N/N=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'',N'''-Bis[(E)-1-phenylmethylidene]carbonic dihydrazide | |
CAS RN |
4114-25-4 | |
| Record name | MLS002667205 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[2-(3,5-dibromo-2-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3840915.png)


![2-[(3-phenoxypropyl)thio]ethanol](/img/structure/B3840942.png)
![[3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-biphenylyl)methanone](/img/structure/B3840946.png)


![4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline}](/img/structure/B3840978.png)

